molecular formula C23H19ClN2O3 B11628538 4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol

4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol

Cat. No.: B11628538
M. Wt: 406.9 g/mol
InChI Key: BINZFQJBVATPPO-UHFFFAOYSA-N
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Description

4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group, a phenyl group, and a dimethoxyphenol moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For instance, benzil and ammonium acetate can be used to form the imidazole core.

    Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through nucleophilic substitution reactions. For example, 3-chlorobenzyl chloride and phenylmagnesium bromide can be used as reagents.

    Attachment of the Dimethoxyphenol Moiety: The final step involves the attachment of the dimethoxyphenol group through an electrophilic aromatic substitution reaction. This can be achieved using 2,6-dimethoxyphenol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(3-chlorophenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol: Lacks the phenyl group present in the original compound.

    4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-phenol: Lacks the dimethoxy groups.

Uniqueness

4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol is unique due to the presence of both the chlorophenyl and phenyl groups, as well as the dimethoxyphenol moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C23H19ClN2O3/c1-28-18-12-16(13-19(29-2)22(18)27)23-25-20(14-7-4-3-5-8-14)21(26-23)15-9-6-10-17(24)11-15/h3-13,27H,1-2H3,(H,25,26)

InChI Key

BINZFQJBVATPPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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